![molecular formula C22H24N8 B5724203 1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)
1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
The compound “1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzyl group, a piperazinyl group, and a pyrazolo group. The pyrimidine ring is a six-membered ring with two nitrogen atoms . The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The piperazinyl group is a six-membered ring with two nitrogen atoms, and the pyrazolo group is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrimidine ring could contribute to its polarity and solubility in polar solvents .Scientific Research Applications
Antimicrobial Agents
This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated for their antimicrobial activity . These compounds have shown antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). They also demonstrated antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Chemical Building Blocks
The compound is used as a building block in chemical synthesis . It can be used to create more complex molecules for various applications, including pharmaceuticals and materials science .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which can be synthesized using this compound, have been screened for their in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Indole Derivatives
The compound can be used in the synthesis of indole derivatives . Indole derivatives have a wide range of biological activities and are of significant interest in medicinal chemistry .
Reagent for Organic Synthesis
The compound can be used as a reactant for various organic synthesis reactions, including stereospecific allylic alkylation and reactions of Grignard reagents with carbonyl compounds .
Fluoropharmaceuticals
It can be used in the synthesis of labeled PET ligands and fluoropharmaceuticals . These are used in positron emission tomography (PET), a type of imaging test that helps reveal how tissues and organs are functioning .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it has shown superior
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8/c1-16-12-17(2)27-22(26-16)29-10-8-28(9-11-29)20-19-13-25-30(21(19)24-15-23-20)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECPSZXQUMIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
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